

Application Notes and Protocols for the Quantification of 7-methyl-1-nonyne

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Compound of Interest

Compound Name: 1-Nonyne, 7-methyl-

Cat. No.: B15345919

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Introduction

7-methyl-1-nonyne is a terminal alkyne whose accurate quantification is crucial in various research and development settings, including synthetic chemistry, materials science, and potentially in the monitoring of biological processes where it may be used as a chemical probe. These application notes provide detailed protocols for the quantification of 7-methyl-1-nonyne in organic solvents using Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and identification.

Analytical Methods Overview

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like 7-methyl-1-nonyne. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.

- **GC-FID:** Offers high sensitivity and a wide linear range for the quantification of hydrocarbons. It is a robust and cost-effective method for routine analysis where the identity of the analyte is already known.
- **GC-MS:** Provides mass spectral data, which allows for definitive identification of the analyte by comparing its fragmentation pattern to spectral libraries. It is an invaluable tool for method

development, impurity profiling, and analysis of complex matrices.

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of 7-methyl-1-nonyne using the described GC-FID method.

Parameter	Value
Retention Time	~ 8.5 minutes
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.5 µg/mL
Precision (%RSD)	< 5%
Recovery	95 - 105%

Experimental Protocols

Sample Preparation: Solvent Dilution

This protocol is suitable for samples where 7-methyl-1-nonyne is dissolved in a volatile organic solvent.

Materials:

- Hexane (or another suitable volatile organic solvent, e.g., dichloromethane)
- Volumetric flasks (Class A)
- Micropipettes
- GC vials with septa

Procedure:

- **Stock Solution Preparation:** Accurately weigh a known amount of pure 7-methyl-1-nonyne and dissolve it in a known volume of hexane to prepare a stock solution of approximately 1 mg/mL.
- **Calibration Standards:** Prepare a series of calibration standards by serially diluting the stock solution with hexane. A typical concentration range would be 0.5, 1, 5, 10, 50, and 100 µg/mL.
- **Sample Preparation:** Dilute the unknown sample with hexane to a concentration that is expected to fall within the calibration range.
- **Transfer to Vials:** Transfer the prepared standards and samples into GC vials and cap them securely.

GC-FID Quantification Protocol

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
- GC Column: A non-polar column such as a DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

Instrumental Parameters:

Parameter	Setting
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	20:1
Carrier Gas	Helium or Hydrogen
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 200°C, hold for 5 min
Detector Temperature	280 °C
Detector Gases	Hydrogen and Air (as per manufacturer's recommendation)

Analysis and Quantification:

- **Sequence Setup:** Create a sequence in the chromatography data system (CDS) with the calibration standards run first, followed by the unknown samples. Include solvent blanks to check for system contamination.
- **Data Acquisition:** Run the sequence and acquire the chromatograms.
- **Calibration Curve:** Generate a calibration curve by plotting the peak area of 7-methyl-1-nonyne against the concentration of the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r^2).
- **Quantification:** Determine the concentration of 7-methyl-1-nonyne in the unknown samples by interpolating their peak areas from the calibration curve.

GC-MS Confirmation Protocol

Instrumentation:

- Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole MS).

- GC Column: Same as for GC-FID.

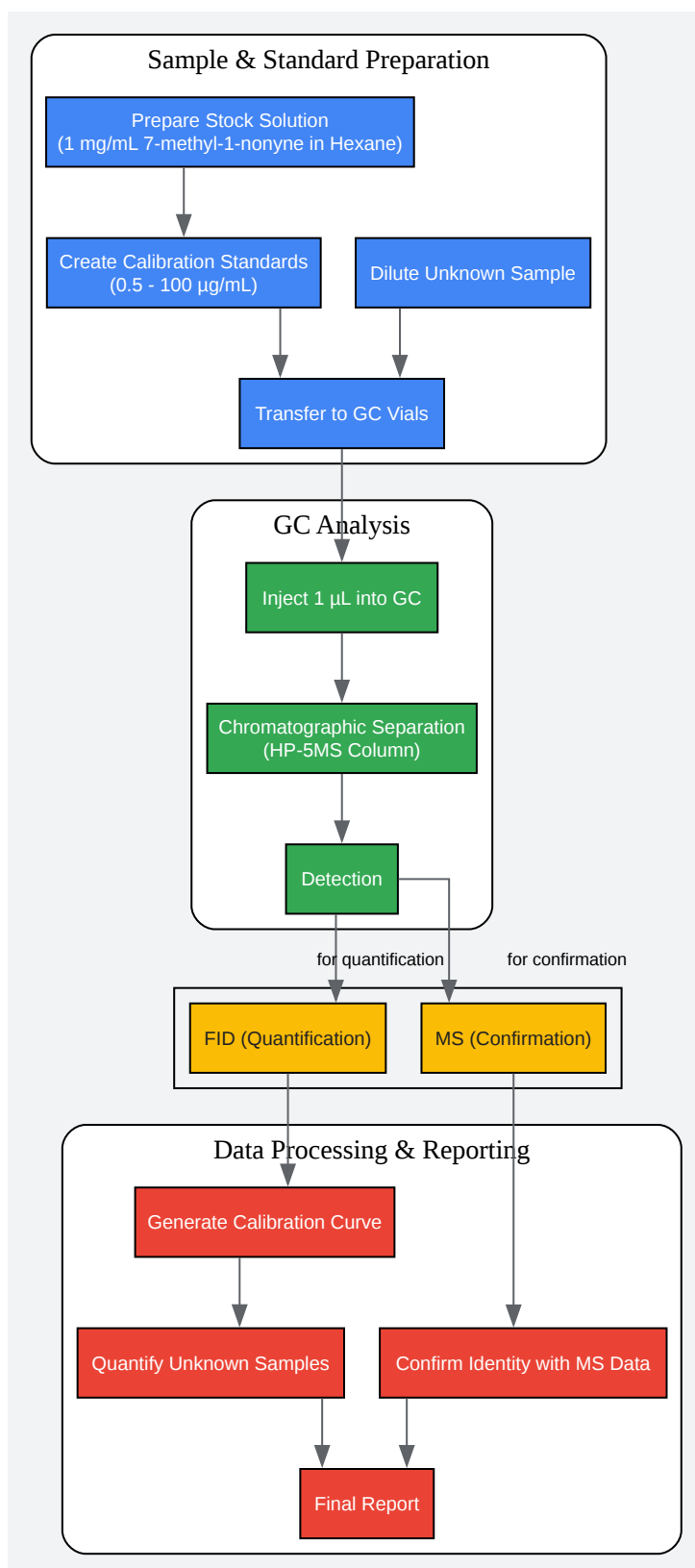
Instrumental Parameters:

Parameter	Setting
GC Parameters	Same as for GC-FID
MS Transfer Line Temp.	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan
Scan Range	35 - 350 m/z

Analysis:

- Data Acquisition: Inject a representative sample or standard.
- Mass Spectrum Analysis: Obtain the mass spectrum of the peak corresponding to 7-methyl-1-nonyne. The expected molecular ion $[M]^+$ is at m/z 138.
- Fragmentation Pattern: Analyze the fragmentation pattern to confirm the structure. Common fragments for branched alkynes include the loss of alkyl groups.
- Library Search: Compare the acquired mass spectrum with a commercial mass spectral library (e.g., NIST) for confirmation.

Visualizations



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